molecular formula C25H22N2O4S B2849914 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate CAS No. 851093-21-5

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-methylbenzoate

Cat. No. B2849914
CAS RN: 851093-21-5
M. Wt: 446.52
InChI Key: VQOHYJXKQNEGMH-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The basic structure of a pyrazole molecule consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The reactions involving pyrazoles can be quite diverse, depending on the substituents on the pyrazole ring. For example, they can undergo reactions like thionation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For example, one derivative, 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one, has a molecular weight of 330.393 .

Scientific Research Applications

Antioxidant and Anticancer Activities

The compound has been used in the synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols), which have been evaluated for their antioxidant and anticancer activities . Some derivatives of this compound have shown to be cytotoxic in the RKO cell line .

Synthesis of Other Compounds

The compound is used in the synthesis of other compounds. For example, it has been used in a three-component reaction with various benzaldehydes, catalyzed by sodium acetate at room temperature .

Use in Nanocatalyst Preparation

The compound has been used in the preparation of a magnetically separable nanocatalyst for the solvent-free preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .

Biological Properties

The compound has a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Intermediate in Drug Synthesis

The compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Molecular Docking

While not directly related to the compound, molecular docking is a common tool used in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . It could potentially be used to study the interactions of this compound with various biological targets.

Safety and Hazards

Specific safety and hazard information would depend on the exact compound . It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for accurate information .

Future Directions

Pyrazoles and their derivatives continue to be a focus of research due to their wide range of applications. Future research will likely continue to explore new synthetic techniques and biological activities related to pyrazole derivatives .

properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-12-14-22(15-13-17)32(29,30)23-19(3)26-27(21-10-5-4-6-11-21)24(23)31-25(28)20-9-7-8-18(2)16-20/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOHYJXKQNEGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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